molecular formula C15H15N7O2S B11052514 4-(methoxymethyl)-6-methyl-2-({[3-(4-methyl-1,2,5-oxadiazol-3-yl)-1H-1,2,4-triazol-5-yl]methyl}sulfanyl)pyridine-3-carbonitrile

4-(methoxymethyl)-6-methyl-2-({[3-(4-methyl-1,2,5-oxadiazol-3-yl)-1H-1,2,4-triazol-5-yl]methyl}sulfanyl)pyridine-3-carbonitrile

Cat. No.: B11052514
M. Wt: 357.4 g/mol
InChI Key: CTLGWFSBZXJMPO-UHFFFAOYSA-N
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Description

4-(METHOXYMETHYL)-6-METHYL-2-({[3-(4-METHYL-1,2,5-OXADIAZOL-3-YL)-1H-1,2,4-TRIAZOL-5-YL]METHYL}SULFANYL)-3-PYRIDYL CYANIDE is a complex organic compound that features a pyridine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(METHOXYMETHYL)-6-METHYL-2-({[3-(4-METHYL-1,2,5-OXADIAZOL-3-YL)-1H-1,2,4-TRIAZOL-5-YL]METHYL}SULFANYL)-3-PYRIDYL CYANIDE typically involves multi-step organic reactions. The starting materials often include pyridine derivatives, triazoles, and oxadiazoles. The key steps may involve:

    Formation of the pyridine ring: This can be achieved through cyclization reactions.

    Introduction of the methoxymethyl group: This step often involves the use of methoxymethyl chloride in the presence of a base.

    Attachment of the triazole and oxadiazole groups: These groups can be introduced through nucleophilic substitution reactions.

    Formation of the cyanide group: This can be achieved through the reaction of the corresponding halide with a cyanide source.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

4-(METHOXYMETHYL)-6-METHYL-2-({[3-(4-METHYL-1,2,5-OXADIAZOL-3-YL)-1H-1,2,4-TRIAZOL-5-YL]METHYL}SULFANYL)-3-PYRIDYL CYANIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Conditions for substitution reactions vary depending on the specific functional groups involved but often include the use of strong bases or acids.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while reduction could produce a more saturated molecule.

Scientific Research Applications

Chemistry

In chemistry, 4-(METHOXYMETHYL)-6-METHYL-2-({[3-(4-METHYL-1,2,5-OXADIAZOL-3-YL)-1H-1,2,4-TRIAZOL-5-YL]METHYL}SULFANYL)-3-PYRIDYL CYANIDE can be used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound may be investigated for its potential as a pharmaceutical agent. The presence of the triazole and oxadiazole groups suggests that it could interact with biological targets, potentially leading to the development of new drugs.

Industry

In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(METHOXYMETHYL)-6-METHYL-2-({[3-(4-METHYL-1,2,5-OXADIAZOL-3-YL)-1H-1,2,4-TRIAZOL-5-YL]METHYL}SULFANYL)-3-PYRIDYL CYANIDE depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The triazole and oxadiazole groups could play a key role in binding to these targets, while the pyridine ring may facilitate interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-(METHOXYMETHYL)-6-METHYL-2-({[3-(4-METHYL-1,2,5-OXADIAZOL-3-YL)-1H-1,2,4-TRIAZOL-5-YL]METHYL}SULFANYL)-3-PYRIDYL CYANIDE lies in its specific combination of functional groups and the potential applications that arise from this structure. Its ability to undergo a variety of chemical reactions and its potential use in multiple fields make it a compound of significant interest.

Properties

Molecular Formula

C15H15N7O2S

Molecular Weight

357.4 g/mol

IUPAC Name

4-(methoxymethyl)-6-methyl-2-[[3-(4-methyl-1,2,5-oxadiazol-3-yl)-1H-1,2,4-triazol-5-yl]methylsulfanyl]pyridine-3-carbonitrile

InChI

InChI=1S/C15H15N7O2S/c1-8-4-10(6-23-3)11(5-16)15(17-8)25-7-12-18-14(20-19-12)13-9(2)21-24-22-13/h4H,6-7H2,1-3H3,(H,18,19,20)

InChI Key

CTLGWFSBZXJMPO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=N1)SCC2=NC(=NN2)C3=NON=C3C)C#N)COC

Origin of Product

United States

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